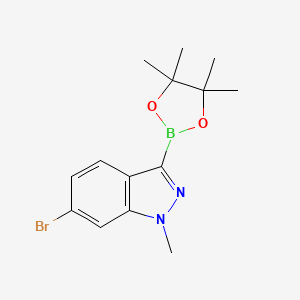

6-Bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole

Description

6-Bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indazole is a boronic ester-functionalized indazole derivative with the molecular formula C₁₅H₁₉BBrN₂O₂ and a molecular weight of 337.02 g/mol (CAS: 2377610-38-1) . It features a bromine atom at the 6-position and a methyl group at the 1-position of the indazole ring, while the 3-position is substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group. This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl structures in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

6-bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BBrN2O2/c1-13(2)14(3,4)20-15(19-13)12-10-7-6-9(16)8-11(10)18(5)17-12/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFLBAILAWPXFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=CC(=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BBrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indazole typically involves the following steps:

Bromination: The starting material, 1-methylindazole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

Borylation: The brominated intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indazole undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. It is commonly used to form carbon-carbon bonds.

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), inert atmosphere.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvent (e.g., dichloromethane).

Reduction: Lithium aluminum hydride, sodium borohydride, solvent (e.g., ethanol).

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced indazole derivatives.

Scientific Research Applications

c-Met Inhibition

One of the primary applications of 6-Bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole is its potential as a c-Met inhibitor . The c-Met receptor is implicated in various cancers, making this compound a candidate for cancer therapy. Research indicates that it may inhibit c-Met activity effectively compared to existing inhibitors.

Key Studies :

- Molecular Docking Simulations : These studies evaluate the binding affinity of the compound to c-Met and other related proteins. Results suggest that the compound competes effectively with known inhibitors.

- Biochemical Assays : Experimental data support its efficacy in reducing c-Met signaling pathways in cancer cell lines.

Antiviral and Antibacterial Properties

Compounds within the indazole family have demonstrated various biological activities, including antiviral and antibacterial effects. Preliminary studies suggest that this compound may exhibit similar properties.

Materials Science Applications

The unique boron-containing structure of this compound enhances its utility in materials science. Its potential applications include:

- Organometallic Chemistry : The presence of boron allows for the formation of organoboron compounds that are useful in various synthetic pathways.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to modify their properties or to create new materials with specific functionalities.

Synthesis Techniques

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. A common method includes:

- Coupling Reaction : The reaction between 6-bromo-1H-indazole and bis(pinacolato)diboron in the presence of a base (e.g., potassium acetate) and a palladium catalyst.

- Purification : Post-reaction purification techniques such as column chromatography are employed to isolate the desired product.

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This property is particularly useful in the design of enzyme inhibitors and receptor antagonists .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related indazole boronic esters and their key differences:

Biological Activity

6-Bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the indazole family and is characterized by its unique bromine and dioxaborolane moieties. Its molecular formula is C₁₄H₁₈BBrN₂O₂ with a molar mass of approximately 337.02 g/mol .

The primary biological activity associated with this compound is its role as an inhibitor of the c-Met receptor tyrosine kinase (RTK). The c-Met pathway is implicated in various cancers, making it a significant target for therapeutic intervention. Inhibition of c-Met can lead to decreased tumor growth and metastasis .

Interaction Studies

Studies have demonstrated that this compound exhibits a strong binding affinity to c-Met. Molecular docking simulations and biochemical assays have been employed to evaluate its inhibitory potency compared to other known inhibitors .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models:

- Inhibition of Tumor Growth : In xenograft models of cancer, treatment with this compound resulted in reduced tumor size and weight compared to control groups.

- Cell Viability Assays : In HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines, it was found that at concentrations up to 10 µM, the compound did not significantly affect cell viability .

Research Findings

A comprehensive analysis of the compound's biological activity reveals several key findings:

- Kinase Inhibition : The compound was evaluated against various kinases including GSK-3β and IKK-β. It exhibited competitive inhibition with IC₅₀ values significantly lower than many existing inhibitors .

- Anti-inflammatory Effects : In microglial cells, the compound reduced levels of nitric oxide (NO) and interleukin-6 (IL-6), indicating potential anti-inflammatory properties that could complement its anticancer effects .

Q & A

Basic: What are the optimal synthetic routes for preparing 6-bromo-1-methyl-3-(dioxaborolan-yl)-indazole?

Methodological Answer:

The synthesis typically involves halogenation and boronic ester functionalization. For bromo-indazole derivatives, refluxing in methanol with glacial acetic acid (e.g., 9 hours for bromo-substituted indazoles) is effective, followed by crystallization from ethanol . For boronic ester incorporation, Suzuki-Miyaura coupling precursors often use pinacol boronate esters under inert atmospheres (nitrogen) with palladium catalysts . Purification via column chromatography (silica gel) or recrystallization ensures product integrity .

Basic: How should researchers characterize this compound’s purity and structural identity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substitution patterns (e.g., methyl, bromo, and boronic ester groups). For example, methyl groups on indazole appear as singlets near δ 2.7 ppm, while aromatic protons show splitting patterns dependent on substituents .

- Mass Spectrometry (MS): High-resolution ESI-MS or EI-MS confirms molecular weight (e.g., bromine isotopes produce characteristic M+2 peaks) .

- Elemental Analysis: Validate empirical formulas (e.g., CHBBrNO) with ≤0.4% deviation .

Basic: What are critical storage conditions for preserving boronic ester stability?

Methodological Answer:

Boronic esters are hydrolytically sensitive. Store under inert atmospheres (argon) at –20°C in anhydrous solvents (e.g., THF, DCM). Avoid protic solvents (water, alcohols) and humidity. Use desiccants (molecular sieves) in storage vials .

Advanced: How can computational methods predict reactivity in cross-coupling reactions?

Methodological Answer:

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for cross-coupling. Molecular docking studies (e.g., with α-glucosidase) model steric and electronic interactions of substituents . Software like Gaussian or Schrödinger Suite optimizes transition states for Suzuki-Miyaura mechanisms .

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?

Methodological Answer:

- Substituent Variation: Synthesize analogs with fluorophenyl, methoxy, or nitro groups (e.g., 5-bromo-3-(4-fluorophenyl)-1H-indazole) to assess electronic effects .

- Enzymatic Assays: Test α-glucosidase inhibition (IC) or antioxidant activity via DPPH radical scavenging .

- Dose-Response Analysis: Use nonlinear regression (GraphPad Prism) to calculate potency and selectivity indices .

Advanced: How to resolve contradictions in catalytic efficiency across studies?

Methodological Answer:

- Control Experiments: Compare reaction yields under identical conditions (catalyst loading, solvent, temperature) .

- Impurity Profiling: Use HPLC-MS to identify byproducts (e.g., deboronation or bromine displacement) that reduce efficiency .

- Kinetic Studies: Monitor reaction progress via -NMR to track boronic ester consumption .

Advanced: What strategies mitigate halogen exchange during functionalization?

Methodological Answer:

- Protecting Groups: Use silyl ethers or tert-butyl carbamates to shield reactive sites during bromination/fluorination .

- Low-Temperature Halogenation: Perform reactions at –78°C (dry ice/acetone) to minimize undesired halogen migration .

- Catalyst Screening: Test Pd(PPh) vs. XPhos-Pd-G3 for selective cross-coupling without bromide displacement .

Advanced: How to validate synthetic intermediates with conflicting spectral data?

Methodological Answer:

- 2D-NMR (COSY, HSQC): Resolve overlapping signals in -NMR (e.g., aromatic protons in indazole vs. boronic ester) .

- X-ray Crystallography: Confirm absolute configuration (e.g., Acta Crystallographica reports for bromo-indazoles) .

- Isotopic Labeling: Use -labeled precursors to track nitrogen environments in heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.